molecular formula C7H5ClF2O B2891541 2-Chloro-3,5-difluorobenzyl alcohol CAS No. 1785519-54-1

2-Chloro-3,5-difluorobenzyl alcohol

Cat. No. B2891541
CAS RN: 1785519-54-1
M. Wt: 178.56
InChI Key: DBUQFPJJRKHMFL-UHFFFAOYSA-N
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Description

2-Chloro-3,5-difluorobenzyl alcohol (2-CFBA) is a compound belonging to the class of organic compounds known as monofluorobenzylic alcohols. It is a colorless, volatile liquid with a pungent odor. It is a common intermediate used in the synthesis of numerous pharmaceuticals and other organic compounds. 2-CFBA has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors.

Scientific Research Applications

Mechanistic Insights into Oxidation Processes

The oxidation of benzyl alcohol derivatives, including those structurally related to 2-chloro-3,5-difluorobenzyl alcohol, provides significant insights into the mechanistic pathways of hydrogen atom transfer versus electron transfer in chemical reactions. For instance, the rate of oxidation of benzyl alcohol derivatives by a non-heme iron(IV)-oxo complex is profoundly influenced by the presence of scandium ions, demonstrating a shift from one-step hydrogen atom transfer to stepwise electron transfer and proton transfer mechanisms. This indicates the complex interplay of factors that govern oxidation processes in organic chemistry, which can be crucial for developing new chemical synthesis methods and understanding biological oxidation mechanisms (Morimoto et al., 2012).

Photocatalytic Oxidation of Benzyl Alcohol Derivatives

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using titanium dioxide under oxygen atmosphere has been explored, highlighting the potential of using light to drive chemical reactions. This process, which proceeds with high conversion and selectivity, emphasizes the role of surface complexes on the catalyst in achieving selective oxidation. Such studies can inform the development of more efficient photocatalytic processes for organic synthesis and environmental remediation applications (Higashimoto et al., 2009).

Sedative-Hypnotic Activity of Derivatives

Research into the sedative-hypnotic activities of 4-hydroxybenzyl alcohol derivatives, which share structural similarities with 2-chloro-3,5-difluorobenzyl alcohol, suggests that modifications to the benzyl alcohol core can lead to compounds with significant biological activity. Such compounds have been evaluated for their effects on the central nervous system, providing a foundation for the development of new therapeutic agents for treating insomnia and other disorders (Zhu et al., 2018).

Sustainable Chemical Synthesis

The catalysis of reactions involving benzyl alcohol derivatives by manganese PNP pincer complexes illustrates a sustainable approach to synthesizing complex organic molecules, such as quinolines and pyrimidines. This method, characterized by high atom efficiency and the selective formation of bonds while releasing hydrogen and water, exemplifies the integration of green chemistry principles into synthetic organic chemistry. It opens up pathways for the environmentally friendly production of pharmacologically relevant compounds (Mastalir et al., 2016).

properties

IUPAC Name

(2-chloro-3,5-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUQFPJJRKHMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3,5-difluorophenyl)methanol

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